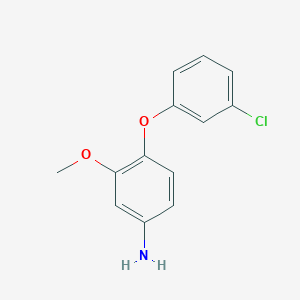
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine
Overview
Description
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 2-position, and a tetrahydrofuran-3-yl group attached via an oxygen atom at the 6-position of the pyridine ring .
Preparation Methods
The synthesis of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 3-position .
Chemical Reactions Analysis
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be compared with other similar compounds such as:
2-Bromo-6-methylpyridine: This compound lacks the tetrahydrofuran-3-yl group, making it less complex and potentially less selective in its biological interactions.
3-Bromo-2-methylbenzoic acid: This compound has a carboxylic acid group instead of the tetrahydrofuran-3-yl group, leading to different chemical and biological properties.
3-Bromo-2,6-dimethylpyridine: This compound has an additional methyl group at the 6-position, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-2-methyl-6-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-9(11)2-3-10(12-7)14-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDSDFSTZQJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2CCOC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
![4'-(Benzyloxy)-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213985.png)
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)







